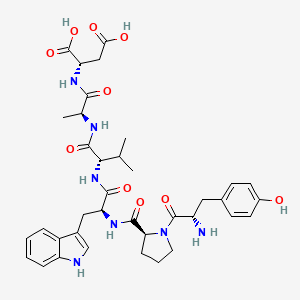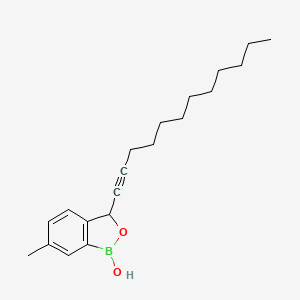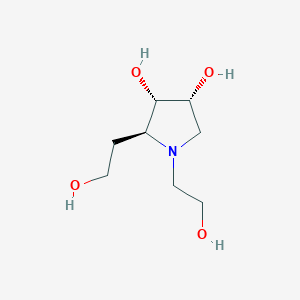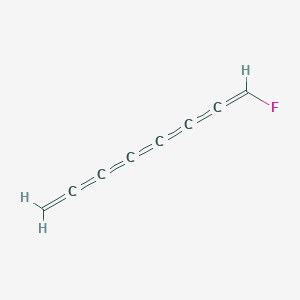![molecular formula C16H13F2NOS B14194017 4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- CAS No. 918538-37-1](/img/structure/B14194017.png)
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The addition of fluorophenyl groups enhances its chemical stability and biological activity, making it a valuable candidate for various applications.
Méthodes De Préparation
The synthesis of 4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates. This reaction is often mediated by Selectfluor, a fluorinating agent that facilitates the formation of the desired product . The reaction conditions can vary, but a common approach involves conducting the reaction in a solvent such as acetonitrile at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from 0°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- has a wide range of scientific research applications:
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its cytotoxic effects on cancer cells . Additionally, it can bind to DNA, interfering with the replication process and leading to cell death. The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Comparaison Avec Des Composés Similaires
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone–umbelliferone hybrids: These compounds also exhibit cytotoxic activity but may have different molecular targets and mechanisms of action.
Thiazole derivatives: While structurally similar, thiazole derivatives may have different biological activities and applications.
The uniqueness of 4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- lies in its dual fluorophenyl groups, which enhance its stability and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
918538-37-1 |
|---|---|
Formule moléculaire |
C16H13F2NOS |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13F2NOS/c17-13-5-1-11(2-6-13)9-19-15(20)10-21-16(19)12-3-7-14(18)8-4-12/h1-8,16H,9-10H2 |
Clé InChI |
NYQIDUOYKRXGKJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)

![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
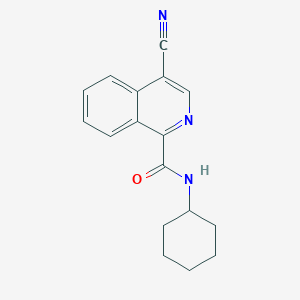
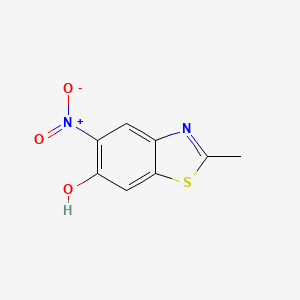

![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
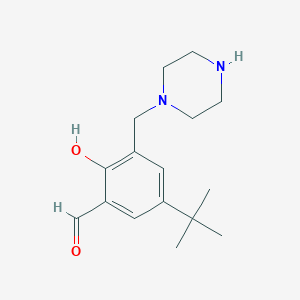
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
